1-[2-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylurea
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Overview
Description
1-[2-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylurea is an organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylurea typically involves the reaction of 1-naphthyl isocyanate with 2-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Co-NiO can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring
Scientific Research Applications
1-[2-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylurea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylurea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)ethyl isocyanate
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-Methoxyphenethylamine
Uniqueness: 1-[2-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylurea is unique due to its combination of a naphthalene ring and a methoxyphenyl group, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-17-11-9-15(10-12-17)13-14-21-20(23)22-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMLNIQJUGKMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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